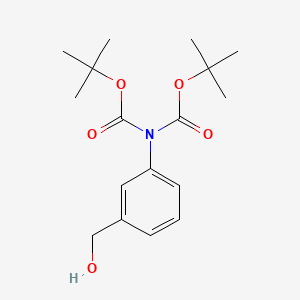

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate

Description

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate is a synthetic organic compound characterized by its imidodicarbonate backbone substituted with a 3-(hydroxymethyl)phenyl group and two tert-butyl protecting groups. The tert-butyl groups confer steric bulk and chemical stability, making the compound resistant to premature hydrolysis or enzymatic degradation during synthetic or metabolic processes . This compound is primarily utilized as a protected intermediate in pharmaceutical synthesis, particularly in nucleoside or heterocyclic drug development, where controlled deprotection is critical for bioactivity .

Properties

Molecular Formula |

C17H25NO5 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C17H25NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-19/h7-10,19H,11H2,1-6H3 |

InChI Key |

AVSRPOSIPLAQDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CO)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the reaction of tert-butyl isocyanate with 3-(hydroxymethyl)phenol under controlled conditions. This reaction forms the imidodicarbonate moiety through nucleophilic attack of the phenolic hydroxyl group on the isocyanate, followed by stabilization and protection steps to yield the di-tert-butyl imidodicarbonate derivative.

- Reagents: tert-butyl isocyanate and 3-(hydroxymethyl)phenol

- Solvent: Suitable organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature or slightly elevated temperatures

- Reaction Time: Typically several hours under stirring

This method is noted for its simplicity and effectiveness in producing high-purity products suitable for further synthetic applications.

Detailed Experimental Procedures and Variations

Several research reports and patents describe variations and optimizations of the basic synthetic route, summarized below with reaction conditions and yields.

These procedures highlight the utility of sodium hydride as a base to generate the nucleophile from di-tert-butyl iminodicarboxylate, which then reacts with various bromomethyl aromatic substrates to yield the desired carbamate derivatives.

Mechanistic Insights

The formation of this compound involves:

- Activation of the phenolic hydroxyl group (nucleophile)

- Nucleophilic attack on the electrophilic carbon of tert-butyl isocyanate

- Formation of the imidodicarbonate linkage stabilized by the bulky tert-butyl groups

This mechanism allows selective protection of the phenolic hydroxyl and amine functionalities, facilitating multi-step syntheses without undesired side reactions.

Comparative Analysis of Preparation Methods

| Aspect | Method 1: Direct Reaction with tert-butyl isocyanate | Method 2: Sodium Hydride Mediated Alkylation |

|---|---|---|

| Reagents | tert-butyl isocyanate, 3-(hydroxymethyl)phenol | Sodium hydride, di-tert-butyl iminodicarboxylate, bromomethyl derivatives |

| Solvent | THF, DCM | THF, DMF |

| Temperature | Room temp to mild heating | 0°C to 80°C |

| Reaction Time | Several hours | 16-28 hours |

| Yield | High, unspecified | 82-94% |

| Purification | Simple workup | Flash chromatography or precipitation |

| Complexity | Straightforward | Multi-step with base activation |

The sodium hydride-mediated method offers higher yields and broader substrate scope, especially for functionalized aromatic derivatives, at the cost of longer reaction times and more complex purification.

Summary of Research Findings and Recommendations

- The reaction of tert-butyl isocyanate with 3-(hydroxymethyl)phenol in organic solvents at room temperature is a straightforward and effective method to prepare this compound.

- Sodium hydride-mediated alkylation of di-tert-butyl iminodicarboxylate with bromomethyl aromatic compounds provides an alternative route with excellent yields (up to 94%) and good reproducibility.

- Reaction conditions such as solvent choice (THF, DMF), temperature control, and reaction time are critical for maximizing yield and purity.

- Purification typically involves aqueous workup followed by chromatographic techniques or precipitation, depending on the scale and substrate.

- The bulky tert-butyl groups confer stability and selective protection, useful in multi-step organic syntheses.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the imidodicarbonate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways involved are ongoing and may provide further insights into its mechanism of action .

Comparison with Similar Compounds

Key Observations :

- The tert-butyl groups in the target compound provide steric shielding absent in compounds like 5-CA-2-HM-MCBX or 5-CA-MCBX-NDM, which rely on polar groups (e.g., methoxy, amino) for solubility .

- The urea-triazine derivative () diverges entirely in core structure, enabling distinct binding modes in biological systems .

Physicochemical Properties

- Lipophilicity: The tert-butyl groups in the target compound significantly enhance lipophilicity (predicted logP >3), favoring membrane permeability but reducing aqueous solubility. In contrast, 5-CA-MCBX-NDM (logP ~1.5) exhibits higher solubility due to its polar amino and hydroxy groups .

- Stability: The tert-butyl groups mitigate hydrolysis at physiological pH, whereas compounds like 5-CA-2-HM-[S2200]-NHM () with hydroxymethylamino groups are susceptible to oxidative degradation .

Biological Activity

Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical formula of this compound can be represented as . The compound features two tert-butyl groups and an imidodicarbonate moiety, which contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 294.35 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White solid |

Research indicates that this compound may function as an inhibitor of specific kinases involved in inflammatory pathways. It is hypothesized to interact with the IKK (Inhibitor of Nuclear Factor Kappa-B Kinase) pathway, which plays a crucial role in regulating immune responses and inflammation.

Key Findings:

- Inhibition of IKKα : Studies have shown that compounds similar to this compound can selectively inhibit IKKα, leading to reduced NF-κB signaling activity. This inhibition is significant in the context of inflammatory diseases and cancer therapies .

- Selectivity : The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance selectivity towards IKK isoforms, which could lead to more targeted therapeutic effects with fewer side effects .

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound exhibited notable anti-inflammatory properties in animal models. These compounds reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting a potential therapeutic application in chronic inflammatory conditions.

- Cancer Research : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through NF-κB pathway modulation. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Table 2: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic conditions for preparing Di-tert-Butyl (3-(hydroxymethyl)phenyl)imidodicarbonate?

Methodological Answer:

The synthesis typically involves carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. For example, triethylamine in dichloromethane (DCM) is used to deprotonate the hydroxyl group of the hydroxymethylphenyl intermediate, facilitating reaction with Boc₂O at room temperature for 15–24 hours . Post-reaction, purification via silica gel column chromatography with a gradient of ethyl acetate and petroleum ether (e.g., 1:10 ratio) effectively isolates the product. Monitoring reaction progress via TLC and optimizing solvent polarity during chromatography are critical for high yield (>80%) and purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group signals (δ ~1.3 ppm for protons, ~28 ppm for carbons) and the hydroxymethylphenyl moiety (δ ~4.5 ppm for -CH₂OH) .

- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6, 65:35 ratio) to assess purity. System suitability tests with reference standards ensure reproducibility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with imidodicarbonate cleavage .

Advanced: How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

The tert-butyl groups confer steric protection to the carbamate linkage, enhancing stability in neutral and weakly basic conditions. However, under strong acids (e.g., TFA in DCM), the Boc groups hydrolyze to release CO₂ and tert-butanol, forming the free imidodicarbonate. To study degradation kinetics:

Expose the compound to pH 1–14 buffers at 25–60°C.

Monitor hydrolysis via HPLC (using the method in ) and quantify degradation products (e.g., 3-(hydroxymethyl)phenol) .

Fit data to first-order kinetics models to calculate half-lives. Stability is typically highest at pH 7–9 (t₁/₂ > 48 hours) and lowest at pH <2 (t₁/₂ < 1 hour) .

Advanced: How can this compound act as a protecting group in multi-step organic syntheses?

Methodological Answer:

The imidodicarbonate structure protects hydroxyl or amine functionalities during reactions involving sensitive reagents (e.g., Grignard or oxidizing agents). For example:

Protection : React the target alcohol/amine with Boc₂O in DCM/triethylamine.

Functionalization : Perform downstream reactions (e.g., alkylation, cross-coupling) without disturbing the protected group.

Deprotection : Use TFA/DCM (1:1) to cleave the Boc groups, regenerating the hydroxyl/amine group .

Key advantages include compatibility with Pd-catalyzed reactions and resistance to nucleophilic substitution, as demonstrated in morpholine-based syntheses .

Advanced: How should researchers resolve contradictions in reported synthetic yields or purification methods?

Methodological Answer:

Discrepancies often arise from solvent polarity, temperature, or reagent quality. To address this:

Reproduce Conditions : Systematically vary parameters (e.g., ethyl acetate/petroleum ether ratios in chromatography vs. alternative solvents like hexane/acetone).

Quality Control : Use HPLC to compare purity across methods and identify co-eluting impurities .

Mechanistic Analysis : Employ DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., Boc activation efficiency).

Documentation of reaction metrics (e.g., Rf values, column retention times) ensures transparency .

Advanced: What metabolic or enzymatic degradation pathways are relevant for this compound?

Methodological Answer:

In biological systems, carbamate hydrolysis is mediated by esterases or amidases. To study metabolism:

In Vitro Assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., human carboxylesterase 1).

Analytical Workflow : Use LC-MS/MS to detect metabolites like 3-(hydroxymethyl)phenol and tert-butanol.

Kinetic Profiling : Calculate Vmax and Km values to compare degradation rates across enzyme isoforms.

Metabolites identified in structurally similar compounds (e.g., hydroxymethylphenyl derivatives ) guide hypothesis-driven experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.